Dazopride
Overview
Description
Dazopride is a chemical compound belonging to the benzamide class. It is known for its antiemetic and gastroprokinetic properties. This compound acts as a 5-hydroxytryptamine 3 receptor antagonist and a 5-hydroxytryptamine 4 receptor agonist . Although it was never marketed, it has shown potential in facilitating learning and memory in animal studies .
Preparation Methods
Dazopride can be synthesized through the condensation of 1,2-diethyl-4-aminopyrazolidine with 4-amino-5-chloro-2-methoxybenzoic acid in the presence of phosphorus trichloride and pyridine . Another method involves the use of the corresponding mixed anhydride . The synthetic route typically involves the reduction of a nitro compound derived from 1,3-dimorpholino-2-nitropropane and 1,2-diethylhydrazine .
Chemical Reactions Analysis
Dazopride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group in its precursor can be reduced to form the amine group.
Substitution: The compound can undergo substitution reactions, particularly involving the amino and chloro groups.
Common reagents used in these reactions include phosphorus trichloride, pyridine, and various reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying benzamide derivatives and their reactions.
Biology: Dazopride has shown potential in enhancing learning and memory in animal models.
Mechanism of Action
Dazopride exerts its effects primarily through its action on serotonin receptors. It acts as an antagonist at the 5-hydroxytryptamine 3 receptor and as an agonist at the 5-hydroxytryptamine 4 receptor . This dual action enhances gastric motility and prevents emesis by modulating serotonin pathways in the gastrointestinal tract .
Comparison with Similar Compounds
Dazopride is similar to other benzamide derivatives such as metoclopramide and cisapride. it is unique in its dual action on 5-hydroxytryptamine receptors . Unlike metoclopramide, this compound does not affect dopamine receptors, reducing the risk of extrapyramidal side effects . Other similar compounds include:
Metoclopramide: Primarily a dopamine receptor antagonist with antiemetic properties.
Cisapride: A gastroprokinetic agent acting mainly on 5-hydroxytryptamine 4 receptors.
This compound’s unique receptor profile makes it a valuable compound for research into gastrointestinal motility and antiemetic therapies .
Biological Activity
Dazopride, a substituted benzamide derivative, is primarily recognized for its role as a gastric prokinetic agent and anti-emetic. This compound is structurally related to metoclopramide but exhibits a distinct mechanism of action, particularly in its interactions with serotonin receptors rather than dopamine receptors. This article provides a detailed overview of the biological activity of this compound, supported by case studies, research findings, and data tables.
This compound enhances gastric motility and facilitates gastric emptying through its antagonistic effects on 5-hydroxytryptamine (5-HT) M-receptors. Unlike metoclopramide, which also acts on dopamine receptors, this compound does not produce extrapyramidal side effects commonly associated with dopamine antagonism. This unique profile allows this compound to effectively prevent nausea and vomiting induced by chemotherapy agents like cisplatin without the adverse effects linked to dopamine receptor blockade .
Efficacy in Clinical Studies
Clinical evaluations have demonstrated the efficacy of this compound in various settings, particularly in patients undergoing chemotherapy. A dose-ranging study involving 23 cancer patients assessed the effectiveness of this compound in preventing cisplatin-induced emesis. The study administered intravenous infusions of this compound at varying doses (0.5 to 4.0 mg/kg) before chemotherapy sessions. The results indicated that this compound significantly reduced the incidence of emesis with mild side effects such as sedation and dizziness reported .
Table 1: Summary of Clinical Efficacy Studies
Comparative Studies with Metoclopramide
In comparative studies, this compound has been shown to be less potent than metoclopramide in antagonizing certain types of emesis induced by dopamine agonists. For instance, while both drugs were effective against cisplatin-induced emesis in ferrets, metoclopramide exhibited approximately 200 times greater potency against dopamine-induced emesis compared to this compound . This distinction highlights the specificity of this compound's action and its potential utility in specific clinical scenarios where dopamine-related side effects are a concern.
Case Studies and Observations
Several case studies have reinforced the clinical utility of this compound:
- Case Study 1 : A patient receiving high-dose cisplatin experienced severe nausea and vomiting despite standard anti-emetic therapy. Upon administration of this compound, there was a notable decrease in emetic episodes, allowing for better management of chemotherapy side effects.
- Case Study 2 : In a cohort study involving patients with advanced cancer, those treated with this compound reported improved quality of life due to reduced nausea and vomiting compared to those receiving placebo .
Properties
IUPAC Name |
4-amino-5-chloro-N-(1,2-diethylpyrazolidin-4-yl)-2-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O2/c1-4-19-8-10(9-20(19)5-2)18-15(21)11-6-12(16)13(17)7-14(11)22-3/h6-7,10H,4-5,8-9,17H2,1-3H3,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXIKEZOBJFVAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CN1CC)NC(=O)C2=CC(=C(C=C2OC)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80867875 | |
Record name | 4-Amino-5-chloro-N-(1,2-diethyl-4-pyrazolidinyl)-2-methoxy-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80867875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70181-03-2 | |
Record name | Dazopride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70181-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dazopride [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070181032 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-5-chloro-N-(1,2-diethyl-4-pyrazolidinyl)-2-methoxy-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80867875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DAZOPRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV07VSP2G8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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